molecular formula C10H12O2 B13409068 Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate

Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate

Cat. No.: B13409068
M. Wt: 175.27 g/mol
InChI Key: OBKXEAXTFZPCHS-DLSBXKBKSA-N
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Description

Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen Deuterium is an isotope of hydrogen with one proton and one neutron, making it twice as heavy as regular hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method is the catalytic exchange of hydrogen with deuterium using deuterated solvents and catalysts. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yields and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into deuterated alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace deuterium atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, catalysts, and specific oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

Scientific Research Applications

Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

    Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.

    Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated materials for various industrial applications, such as in the development of advanced polymers and materials.

Mechanism of Action

The mechanism of action of Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate involves the incorporation of deuterium atoms into specific molecular targets. This can alter the compound’s physical and chemical properties, such as its stability and reactivity. The presence of deuterium can also affect the compound’s interaction with biological molecules, potentially leading to changes in metabolic pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Deuterio 2,2,3,3,4,4-hexadeuterio-4-phenylbutanoate: Similar structure but without the additional deuterium atoms on the phenyl ring.

    Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)pentanoate: Similar structure with an additional carbon atom in the chain.

Uniqueness

Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate is unique due to the specific placement of deuterium atoms, which can significantly influence its chemical behavior and applications. The presence of multiple deuterium atoms can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C10H12O2

Molecular Weight

175.27 g/mol

IUPAC Name

deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate

InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,7D2,8D2/hD

InChI Key

OBKXEAXTFZPCHS-DLSBXKBKSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O

Origin of Product

United States

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